2-Methoxy-5-methylpyridin-4-amine

Catalog No.
S877999
CAS No.
1260663-96-4
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-5-methylpyridin-4-amine

CAS Number

1260663-96-4

Product Name

2-Methoxy-5-methylpyridin-4-amine

IUPAC Name

2-methoxy-5-methylpyridin-4-amine

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3,(H2,8,9)

InChI Key

QCLQAVOXSZVEGY-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1N)OC

Canonical SMILES

CC1=CN=C(C=C1N)OC

2-Methoxy-5-methylpyridin-4-amine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with a methoxy group and an amino group. Its molecular formula is C7H10N2OC_7H_{10}N_2O, and it has a molecular weight of approximately 138.17 g/mol . This compound is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly due to the reactivity of its functional groups.

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: The amino group can be acylated to form amides, which can further undergo hydrolysis or other transformations.
  • Methylation: The methoxy group can be involved in methylation reactions, potentially altering the compound's properties and reactivity.

Several methods are reported for synthesizing 2-Methoxy-5-methylpyridin-4-amine:

  • Starting from 3-Methylpyridine: A common approach involves reacting 3-methylpyridine with methanol in the presence of an acid catalyst to introduce the methoxy group .
  • Using Electrophilic Substitution: Electrophilic aromatic substitution can be employed to introduce the amino group at the 4-position of the pyridine ring following the methoxylation step.

Several compounds share structural similarities with 2-Methoxy-5-methylpyridin-4-amine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-Chloro-5-methylpyridin-4-amineC6H7ClN2Contains a chlorine atom, altering reactivity.
2-Methoxy-5-methylpyridineC7H9NOLacks an amino group; primarily used as a solvent.
3-Amino-5-methylpyridineC6H8N2Different position of amino group; potential different biological activity.
6-Methoxynicotinimidamide hydrochlorideC8H10N4OContains additional nitrogen atoms; used in medicinal chemistry.

The unique combination of a methoxy and amino group in 2-Methoxy-5-methylpyridin-4-amine sets it apart from these compounds, potentially influencing its reactivity and biological profile .

The compound 2-methoxy-5-methylpyridin-4-amine derives its name from the pyridine backbone, a six-membered aromatic ring containing one nitrogen atom. According to IUPAC rules:

  • The parent structure is pyridine.
  • Substituents are numbered to assign the lowest possible locants: a methoxy group (-OCH₃) at position 2, a methyl group (-CH₃) at position 5, and an amino group (-NH₂) at position 4.

The structural formula is represented as:

      NH₂         │  5-CH₃─C─C─OCH₃     │   │     N─C─C  

CAS Registry Number and Alternative Chemical Identifiers

  • CAS Registry Number: 1260663-96-4.
  • PubChem CID: 72213525.
  • MDL Number: MFCD18250750.
  • SMILES: CC1=CN=C(C=C1N)OC.
  • InChI Key: QCLQAVOXSZVEGY-UHFFFAOYSA-N.

Molecular Formula and Weight Calculations

The molecular formula C₇H₁₀N₂O corresponds to:

  • Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol
  • Hydrogen (H): 10 atoms × 1.008 g/mol = 10.08 g/mol
  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol
  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight: 138.17 g/mol.

XLogP3

0.8

Dates

Modify: 2023-08-16

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